1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 618098-18-3
VCID: VC7919077
InChI: InChI=1S/C16H14FN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3
SMILES: CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Molecular Formula: C16H14FN3
Molecular Weight: 267.3 g/mol

1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

CAS No.: 618098-18-3

Cat. No.: VC7919077

Molecular Formula: C16H14FN3

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine - 618098-18-3

Specification

CAS No. 618098-18-3
Molecular Formula C16H14FN3
Molecular Weight 267.3 g/mol
IUPAC Name 2-(4-fluorophenyl)-5-(2-methylphenyl)pyrazol-3-amine
Standard InChI InChI=1S/C16H14FN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3
Standard InChI Key XHIQYDULEJYSNL-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Canonical SMILES CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)F

Introduction

Chemical and Physical Properties

Structural Characteristics

1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-18-3) features a pyrazole core substituted at the 1-position with a 4-fluorophenyl group and at the 3-position with a 2-methylphenyl group. The molecular formula C₁₆H₁₄FN₃ corresponds to a molecular weight of 267.3 g/mol . Quantum mechanical calculations predict a planar configuration due to conjugation between the pyrazole ring and aromatic substituents, though crystallographic data remain unavailable.

Thermodynamic and Solubility Parameters

Experimental determinations of boiling point (439.1±45.0°C) and density (1.22±0.1 g/cm³) suggest moderate volatility and lipophilicity . The predicted pKa of 2.72±0.10 indicates protonation at physiological pH, potentially influencing membrane permeability . A comparative analysis of solubility parameters appears in Table 1.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight267.3 g/mol
Boiling Point439.1±45.0°C
Density1.22±0.1 g/cm³
pKa2.72±0.10
Predicted LogP3.4 (Calculated)

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis protocols for 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine exist in published literature, analogous pyrazole derivatives are typically synthesized via cyclocondensation reactions. A general approach involves:

  • Formation of the pyrazole ring through 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds

  • Sequential aromatic substitution reactions to install fluorophenyl and methylphenyl groups

  • Final amine functionalization at the 5-position through nucleophilic substitution or reduction

Chemical Reactivity

The compound demonstrates characteristic pyrazole reactivity, with potential for:

  • Electrophilic aromatic substitution at electron-rich positions of the phenyl rings

  • Coordination to transition metals via the pyrazole nitrogen atoms

  • Oxidation of the amine group to nitroso derivatives under strong oxidizing conditions

Notably, the fluorine substituent enhances ring stability while directing subsequent substitution reactions to specific positions .

Structural Analogues and Structure-Activity Relationships

Positional Isomer Effects

Replacement of the 2-methylphenyl group with 4-methylphenyl (as in CID 1478026) alters electronic distribution without significant molecular weight change . This positional isomerism affects:

  • Dipole moment (2.1 D vs. 1.8 D in 4-methyl analogue)

  • π-π stacking capacity with aromatic receptor residues

  • Metabolic stability through steric shielding effects

Table 2: Comparative Properties of Pyrazole Analogues

CompoundSubstituentNTS2 EC₅₀ (nM)LogP
Target Compound2-methylphenylN/A3.4
CID 1478026 4-methylphenylN/A3.2
NTRC-739 2-methoxyphenyl124.1

Electronic Effects of Substituents

The fluorine atom at the para position induces:

  • Enhanced metabolic stability through C-F bond strength

  • Increased dipole moment for target-receptor interactions

  • Ortho-directing effects in electrophilic substitution

Comparative studies show that chloro analogues exhibit 30% lower NTS2 affinity than fluoro derivatives, highlighting fluorine's unique electronic contributions .

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